molecular formula C22H22O4S B2720421 4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate CAS No. 929493-26-5

4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate

Cat. No. B2720421
CAS RN: 929493-26-5
M. Wt: 382.47
InChI Key: GGNKCMAMSIIJEN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While the exact molecular structure of “4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate” is not available, we can infer some information from related compounds. For instance, “4-(Benzyloxy)phenol” has a molecular weight of 200.23 and a linear formula of C6H5CH2OC6H4OH . Another related compound, “2-((4-Phenylmethoxyphenyl)methylamino)ethanamide”, has a molecular weight of 270.33 .

Scientific Research Applications

Phase-Transfer Catalysis

A study on the catalytic activity of anionic phase-transfer catalysts in azo coupling reactions highlighted the relationship between structure and catalytic performance, indicating the potential use of sulfonate compounds in facilitating chemical transformations (Iwamoto et al., 1993).

Polymer Solar Cells

In the field of renewable energy, functional group addition to phenyl-C61-butyric acid methyl ester derivatives demonstrated enhanced photovoltaic performance in polymer solar cells, showcasing the role of modified benzenesulfonates in improving energy conversion efficiency (Jin et al., 2016).

Organogels and Mesophases

Research on phenanthroline ligands and their copper complexes revealed their capability to tune organogels and mesophases through inter- and intramolecular hydrogen bonds, indicating potential applications in the design of new materials with specific thermal and structural properties (Ziessel et al., 2004).

properties

IUPAC Name

(4-phenylmethoxyphenyl) 2,3,4-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4S/c1-16-9-14-22(18(3)17(16)2)27(23,24)26-21-12-10-20(11-13-21)25-15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNKCMAMSIIJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate

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